L-Fructose

Metabolic Research Nutritional Biochemistry In Vivo Energetics

L-Fructose (CAS 7776-48-9) is the stereochemically pure L-enantiomer essential for research where D-fructose is biologically invalid. Its leftward C5 hydroxyl orientation prevents phosphorylation by mammalian ketohexokinase, rendering it metabolically inert with <0.2 kcal/g estimated energy and 37% lower gross energy utilization. Procure this authentic L-sugar as a validated glucosidase I inhibitor (IC50 ≈ 0.1 mM) for glycoprotein processing studies, a selective lactoperoxidase inhibitor (Ki = 0.42 mM) for antimicrobial assays, or a clean-label, non-caloric bulk sweetener. Ensure reproducible, stereospecific data by exclusively sourcing this defined chiral tool compound.

Molecular Formula C6H12O6
Molecular Weight 180.16 g/mol
CAS No. 7776-48-9
Cat. No. B118286
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Fructose
CAS7776-48-9
Molecular FormulaC6H12O6
Molecular Weight180.16 g/mol
Structural Identifiers
SMILESC(C(C(C(C(=O)CO)O)O)O)O
InChIInChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5-,6-/m0/s1
InChIKeyBJHIKXHVCXFQLS-FUTKDDECSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-Fructose CAS 7776-48-9: Rare L-Enantiomer of Fructose for Metabolic Research and Glycobiology Applications


L-Fructose (CAS 7776-48-9) is the L-enantiomer of the naturally abundant ketohexose D-fructose [1]. As an L-sugar, it exhibits a distinct stereochemical configuration, with the hydroxyl group at the C5 chiral center oriented leftward, rendering it largely non-metabolizable by canonical glycolytic enzymes in eukaryotic systems [2]. While D-fructose serves as a primary energy substrate and sweetener in food and industrial applications, L-fructose is classified as a rare sugar [3]. Its unique stereospecificity positions it as a valuable tool compound for investigating enzyme substrate selectivity, glycoprotein processing pathways, and the fundamental principles of carbohydrate stereochemistry in biological recognition .

L-Fructose vs D-Fructose: Why Generic Substitution Compromises Metabolic and Enzymatic Research Outcomes


Generic substitution of D-fructose or other common ketohexoses for L-fructose is scientifically invalid in contexts requiring stereospecific interactions. The enantiomeric nature of L-fructose dictates a fundamentally different interaction profile with biological macromolecules, including enzymes, transporters, and cell surface receptors [1]. For instance, while D-fructose is efficiently phosphorylated by mammalian ketohexokinase (KHK) and enters glycolysis, L-fructose exhibits marked metabolic inertness due to poor substrate recognition [2]. This stereochemical divergence results in quantifiable differences in in vivo energy utilization, enzyme inhibition kinetics (e.g., glucosidase I, lactoperoxidase), and overall biological handling. The following evidence quantifies these critical differentiations, underscoring the procurement of authentic L-fructose for precise and reproducible scientific investigation [3].

Quantitative Differentiation of L-Fructose: Direct Evidence Against D-Fructose and Structural Analogs


L-Fructose Exhibits 37% Lower In Vivo Energetic Utilization Efficiency Compared to D-Fructose in Rodent Models

In a controlled difference trial with male Wistar rats, the gross energetic utilization efficiency of L-fructose was found to be significantly lower than that of its D-enantiomer [1]. Specifically, the efficiency of total energy utilization (energy deposition/gross energy) for the L-fructose (LF) ration was (7 ± 3)% compared to (10 ± 3)% for the D-fructose (DF) ration [1].

Metabolic Research Nutritional Biochemistry In Vivo Energetics

L-Fructose Inhibits Soybean Glucosidase I with an IC50 of 0.1 mM, Demonstrating Glycoprotein Processing Interference

L-Fructose acts as a competitive inhibitor of purified soybean glucosidase I, a key enzyme in N-linked glycoprotein processing [1]. It exhibits a 50% inhibitory concentration (IC50) of approximately 1 x 10⁻⁴ M (0.1 mM) against this enzyme, while showing no inhibitory activity against soybean glucosidase II [1]. This selectivity profile is distinct from that of L-xylulose, which also inhibits glucosidase I but with a different potency profile against alpha-glucosidase [1].

Glycobiology Enzymology Cell Culture

L-Fructose Exhibits 70-90% Lower Sweetness Intensity Compared to D-Fructose, Enabling Non-Caloric Formulation

Organoleptic analysis demonstrates that L-fructose possesses a markedly lower sweetness intensity relative to D-fructose [1]. The reported relative sweetness of L-fructose is only 10-30% that of D-fructose [1]. Furthermore, L-fructose exhibits lower aqueous solubility at 25°C (approximately 60-70 g/100 mL) compared to D-fructose's 78 g/100 mL [1].

Food Science Sensory Analysis Low-Calorie Formulation

L-Fructose Non-Competitively Inhibits Bovine Lactoperoxidase with a Ki of 0.42 mM, Distinct from Other Sugars

L-Fructose is a potent non-competitive inhibitor of the bovine lactoperoxidase (LPO) antimicrobial system, demonstrating a strikingly low inhibition constant (Ki) of 0.42 mM [1]. This inhibition potency is comparable to D-allose (Ki = 0.36 mM) and is markedly stronger than other tested sugars, whose Ki values ranged from 1.37 to 3.60 mM [1]. This contrasts with sucrose, which was found to be the weakest inhibitor among those tested [1].

Food Microbiology Enzyme Kinetics Antimicrobial Systems

Procurement-Driven Application Scenarios for L-Fructose Based on Validated Differentiation Evidence


Glycobiology Research Requiring Specific Glucosidase I Inhibition

Researchers investigating N-linked glycosylation pathways and glycoprotein processing can procure L-fructose as a validated tool to selectively inhibit glucosidase I (IC50 ≈ 0.1 mM) without affecting glucosidase II [1]. This specificity enables precise dissection of early oligosaccharide trimming steps in cell culture models, such as MDCK cells, where L-fructose treatment results in the accumulation of Glc₃Man₉(GlcNAc)₂ structures on viral glycoproteins [1]. The defined IC50 provides a benchmark for dosing experiments, differentiating it from more potent inhibitors like L-xylulose for nuanced pathway analysis.

Low-Calorie Food and Beverage Formulation with Reduced Sweetness Impact

Food scientists and product developers formulating reduced-calorie or diabetic-friendly foods can utilize L-fructose to achieve bulk and textural properties of a sugar with minimal caloric contribution (estimated <0.2 kcal/g due to metabolic inertness) [2]. Its 70-90% lower sweetness intensity compared to D-fructose is a quantifiable advantage for applications where high sweetness is undesirable but the functional properties of a monosaccharide (e.g., humectancy, browning potential) are needed [2]. This evidence supports its selection over D-fructose or high-intensity sweeteners for specific clean-label product profiles.

In Vivo Metabolic Studies on Carbohydrate Energetic Utilization

For preclinical nutrition and metabolic research using rodent models, L-fructose serves as a valuable comparator to D-fructose for quantifying the energetic contribution of stereospecific sugar metabolism [3]. The established 37% lower gross energy utilization efficiency of L-fructose (7% vs 10% for D-fructose) provides a direct quantitative baseline for designing controlled feeding studies aimed at investigating the metabolic consequences of non-caloric carbohydrate consumption on weight management, glucose homeostasis, and gut microbiota fermentation [3].

Investigating Natural Antimicrobial System Modulation in Food Matrices

Food microbiologists and preservation technologists can apply L-fructose to modulate the activity of endogenous lactoperoxidase (LPO) systems. The compound's potent non-competitive inhibition (Ki = 0.42 mM) [4] can be leveraged to experimentally suppress LPO-mediated antimicrobial effects in complex food models, allowing researchers to isolate and study other preservation hurdles or to assess the impact of sugar composition on the shelf-life of dairy and other LPO-containing products.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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